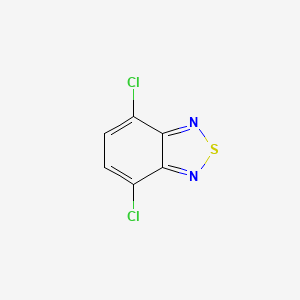

![molecular formula C20H19ClN4OS B12117152 4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- CAS No. 1432375-69-3](/img/structure/B12117152.png)

4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolone ring, a chlorophenyl group, and a dimethylaminophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4(5H)-Thiazolon, 2-[3-(2-Chlorphenyl)-5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-, umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die Kondensation von 2-Chlorbenzaldehyd mit 4-Dimethylaminobenzaldehyd in Gegenwart einer Base, um das entsprechende Chalcon zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Thiosemicarbazid cyclisiert, um den Thiazolonring zu bilden. Der letzte Schritt beinhaltet die Bildung des Pyrazolrings durch eine Cyclisierungsreaktion mit Hydrazinhydrat.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Hochdruckreaktoren, fortschrittliche Reinigungstechniken wie Umkristallisation oder Chromatographie sowie die Implementierung von kontinuierlichen Durchflussverfahren zur Steigerung der Effizienz und Skalierbarkeit gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4(5H)-Thiazolon, 2-[3-(2-Chlorphenyl)-5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-, unterliegt einer Vielzahl von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, wobei das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; in der Regel in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in inerten Atmosphären durchgeführt, um Oxidation zu verhindern.

Substitution: Verschiedene Nucleophile (Amine, Thiole); Reaktionen erfordern oft Katalysatoren oder spezifische Lösungsmittel, um den Substitutionsprozess zu erleichtern.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide, Sulfone

Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die das Chloratom ersetzen

Wissenschaftliche Forschungsanwendungen

4(5H)-Thiazolon, 2-[3-(2-Chlorphenyl)-5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-, hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.

Medizin: Auf sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs und Infektionskrankheiten.

Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie Polymere und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von 4(5H)-Thiazolon, 2-[3-(2-Chlorphenyl)-5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-, hängt weitgehend von seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen ab. In biologischen Systemen kann die Verbindung beispielsweise mit Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Das Vorhandensein der Thiazolon- und Pyrazolringe ermöglicht es der Verbindung, Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Zielproteinen einzugehen, wodurch deren Aktivität beeinflusst wird.

Wissenschaftliche Forschungsanwendungen

4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the thiazolone and pyrazole rings allows the compound to form hydrogen bonds and other interactions with target proteins, thereby influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(3,4-Dichlorphenyl)-3-(4-(Dimethylamino)phenyl)acrylnitril

- 2-(2,6-Dichlorphenyl)-3-(4-(Dimethylamino)phenyl)acrylnitril

- 2-(3-Chlorphenyl)-3-(4-(Dimethylamino)phenyl)acrylnitril

Einzigartigkeit

4(5H)-Thiazolon, 2-[3-(2-Chlorphenyl)-5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-, zeichnet sich durch seine einzigartige Kombination aus funktionellen Gruppen und Ringen aus, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl des Thiazolon- als auch des Pyrazolrings in einem einzigen Molekül ist relativ selten und trägt zu seiner Vielseitigkeit in verschiedenen Anwendungen bei.

Eigenschaften

CAS-Nummer |

1432375-69-3 |

|---|---|

Molekularformel |

C20H19ClN4OS |

Molekulargewicht |

398.9 g/mol |

IUPAC-Name |

2-[5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one |

InChI |

InChI=1S/C20H19ClN4OS/c1-24(2)14-9-7-13(8-10-14)18-11-17(15-5-3-4-6-16(15)21)23-25(18)20-22-19(26)12-27-20/h3-10,18H,11-12H2,1-2H3 |

InChI-Schlüssel |

NLIXVSUFWDWRPU-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CC=C4Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)

![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)

amine](/img/structure/B12117160.png)